5-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound features a dimethoxyphenyl group and an aminoethyl side chain, contributing to its structural diversity and potential biological activity. The presence of a benzimidazole core suggests possible applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound can be synthesized from readily available precursors through multi-step synthetic routes involving various chemical transformations. Research on similar compounds indicates that modifications to the benzimidazole structure can significantly influence their pharmacological properties.
5-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is classified as an organic heterocyclic compound. Its classification is based on its structural characteristics, which include:
The synthesis of 5-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves several key steps:
The synthesis may require careful control of reaction conditions (temperature, solvent choice, and reaction time) to optimize yields and minimize by-products. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound.
The molecular formula for 5-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is . Its structure can be represented as follows:
Property | Data |
---|---|
Molecular Weight | 336.43 g/mol |
IUPAC Name | 5-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one |
InChI Key | InChI=1S/C19H24N4O2/c1-12(20)8-7-9(21)10(13)14(22)15(23)16(24)17(25)18(26)19(27)29/h7-10H,21H2,(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(H,N)(N,H),(N,H),(N,H),(N,H),(N,H),(N,H),(N,H),(N,H),(N,H),(N,H),(N,H),(N,H),(N,H),(N,H),(N,H),(N,H),(N,H),(N,H),c1ccc(c(c(c(c1OC(=O)c(c(c(c(c(c(c(c(c(c(c(c(c(c(c(c(c(c(c(c(c(c(c(c(c(c(c(c)c)c)c)c)c)c)c)c)c)c)c)c)c)c)c)c)c)c)c)c)c)c)c)c) |
SMILES | COCC(CNC(Cc1c[n]c(nc1C(C#C)=O)=O)=O)=O |
The structural data indicates that this compound has multiple functional groups that could interact with biological targets, enhancing its potential efficacy as a pharmaceutical agent.
5-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions:
Each reaction requires specific conditions (temperature, solvent type) to achieve optimal results. Monitoring reaction progress through thin-layer chromatography or spectroscopic methods is crucial for determining completion and purity.
The mechanism of action of 5-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors in biological systems. Preliminary studies suggest that it may modulate cellular signaling pathways and gene expression through binding interactions that alter protein function or activity.
This compound may exert its effects by:
Further studies are required to elucidate the precise molecular targets and mechanisms involved in its pharmacological effects.
The physical properties of 5-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one include:
Chemical properties include:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry provide insights into the purity and structure of the compound. Additionally, thermal analysis may reveal stability profiles under varying temperatures.
5-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one has potential applications in scientific research due to its structural features which may confer biological activity. Possible applications include:
Research into its pharmacological properties could lead to discoveries in areas such as oncology or neurology where benzimidazole derivatives have shown promise. Further exploration of its interactions with biological systems will help define its utility in therapeutic contexts.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: